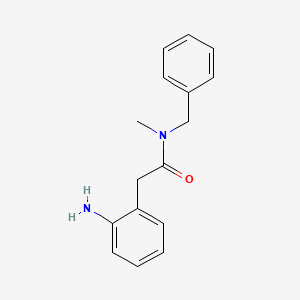

![molecular formula C13H18N2O4 B2717399 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid CAS No. 1423471-60-6](/img/structure/B2717399.png)

6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

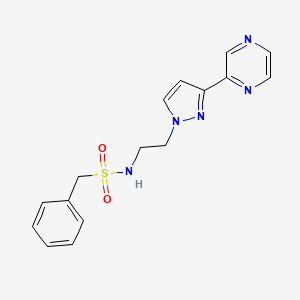

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound includes a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a carboxylic acid group, and a tert-butoxycarbonyl protected amine group . The exact InChI code and molecular weight can be found in the references .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Electrophilic Building Blocks : Zimmermann and Seebach (1987) explored the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs), employing acetals derived from carboxylic acids like tert-butyl dioxolanones and oxazolidinones. These compounds serve as key intermediates in the synthesis of chiral derivatives of pyruvic acid and 3-oxo-butanoic acid (Zimmermann & Seebach, 1987).

Intermediates in Antibacterial Agents Synthesis : Egawa et al. (1984) synthesized various compounds, including those with amino- and hydroxy-substituted cyclic amino groups, which showed significant antibacterial activity. These compounds were derived from carboxylic acids similar to 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid (Egawa et al., 1984).

Electrocatalytic Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, a compound structurally similar to the one . This study highlights the potential for innovative synthetic approaches in creating pyridine-derived carboxylic acids (Feng et al., 2010).

Peptide Modification : Matt and Seebach (1998) developed methods to modify peptide backbones using residues like aminomalonate and (amino)(cyano)acetate, which are structurally related to the compound . Their work offers insights into how such compounds can be used in peptide chemistry (Matt & Seebach, 1998).

Quantitative Determination in Amino Acids and Peptides : Ehrlich-Rogozinski (1974) described a method for the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives. This research is relevant for understanding the analytical chemistry aspects of compounds like this compound (Ehrlich-Rogozinski, 1974).

Enantioselective Syntheses : Medina et al. (2000) reported on the enantioselective syntheses of amino acids with mesityl substitution, utilizing tert-butyloxycarbonyl as a protecting group. This demonstrates the compound's utility in synthesizing specialized amino acids (Medina et al., 2000).

Amino Acid-Based Polyacetylenes Synthesis : Gao, Sanda, and Masuda (2003) synthesized amino acid-derived acetylene monomers, including one with a tert-butoxycarbonyl group, which suggests potential applications in polymer science (Gao, Sanda, & Masuda, 2003).

Alkoxide Anion Triggered Group Migration : Xue and Silverman (2010) explored a base-generated alkoxide triggered tert-butyloxycarbonyl migration in a pyridine derivative, indicating the compound's potential in mechanistic and synthetic studies (Xue & Silverman, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-8-10(11(16)17)6-5-9(15-8)7-14-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPJTCCMWLTSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

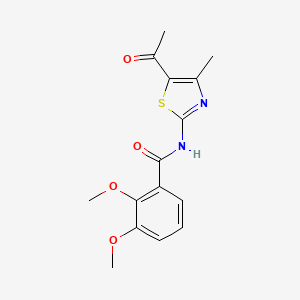

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)

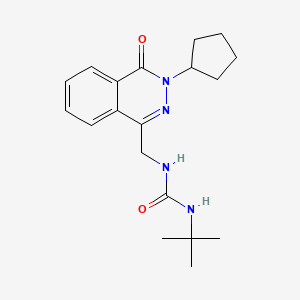

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)

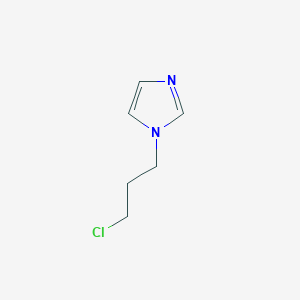

![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2717338.png)